tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

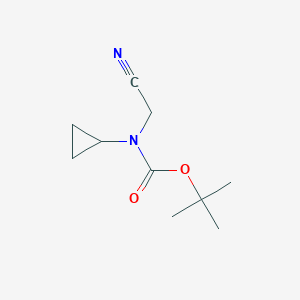

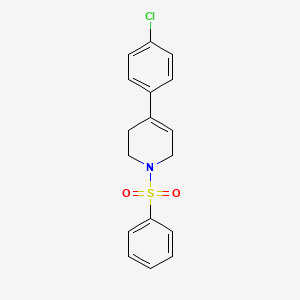

“tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate” is a chemical compound with the molecular formula C10H16N2O2 . It has a molecular weight of 196.25 . The IUPAC name for this compound is tert-butyl 1-(cyanomethyl)cyclopropylcarbamate .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group (N-CO-O) where the nitrogen is connected to a cyanomethyl group (CH2-CN) and a cyclopropyl group . The oxygen of the carbamate group is further connected to a tert-butyl group .Scientific Research Applications

Physicochemical and Pharmacokinetic Properties

The tert-butyl group, a common motif in medicinal chemistry, is explored for its role in drug discovery, highlighting the need for alternative substituents due to its potential to modulate unwanted properties like increased lipophilicity and decreased metabolic stability. A comparative study documents the physicochemical data of two series of drug analogues, providing insights into the efficacy and activity of tert-butyl and its alternatives (Westphal et al., 2015).

Synthesis of Spirocyclopropanated Analogues

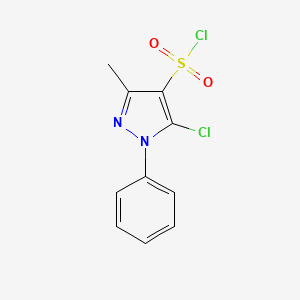

tert-Butyl N-(cyanomethyl)-N-cyclopropylcarbamate is used in the synthesis of spirocyclopropanated analogues of insecticides, demonstrating the versatility of this compound in organic synthesis. This research outlines the steps to convert the compound into analogues of Thiacloprid and Imidacloprid, with the key step being a cocyclization process. The structures of the final products and by-products are verified, highlighting the compound's utility in the synthesis of complex molecules (Brackmann et al., 2005).

Catalytic Asymmetric Synthesis

A general route to enantioenriched tert-butyl 3,3-diarylpropanoates showcases the application of this compound in the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. This process yields a variety of enoates with high yields and enantioselectivities, demonstrating the compound's role in facilitating efficient and selective chemical synthesis (Paquin et al., 2005).

Metabolic Engineering for 1-Butanol Production

Exploring the potential of this compound in metabolic engineering, researchers have transferred a modified CoA-dependent 1-butanol production pathway into cyanobacteria to produce 1-butanol from CO2. This innovative approach highlights the compound's utility in renewable energy and environmental sustainability efforts, showcasing its potential in the production of chemicals and fuels directly from CO2 (Lan & Liao, 2011).

Atmospheric CO2 Fixation

The compound's application extends to environmental chemistry, where it participates in the cyclizative fixation of atmospheric CO2 by unsaturated amines under mild conditions, efficiently leading to cyclic carbamates. This process, utilizing tert-butyl hypoiodite, represents a promising method for CO2 capture and utilization, turning a greenhouse gas into valuable chemical products (Takeda et al., 2012).

properties

IUPAC Name |

tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMRGVZSEWRAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC#N)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride](/img/structure/B2824171.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2824173.png)

![1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2824175.png)

![4-[3-(3-Methoxyphenoxy)-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2824177.png)

![2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2824179.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2824182.png)

![N-[4-[2-(2-methylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2824186.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2824191.png)

![6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2824194.png)